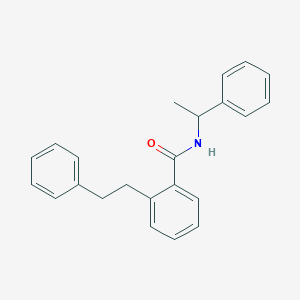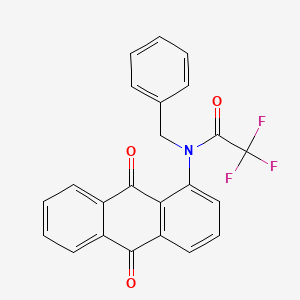
N-(4-bromophenyl)-N'-cyclohexylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-cyclohexylethanediamide, also known as BROMO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BROMO is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. In
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-cyclohexylethanediamide has been studied extensively for its potential as a research tool in various fields, including cancer biology, immunology, and neurobiology. This compound is a potent inhibitor of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcriptional activation of oncogenes, and their inhibition has been shown to have anti-tumor effects in various cancer models. This compound has also been shown to modulate immune cell function, making it a potential therapeutic target for immunological disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative diseases.
Mécanisme D'action
N-(4-bromophenyl)-N'-cyclohexylethanediamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity. This leads to a decrease in the expression of genes regulated by BET proteins, including oncogenes and immune response genes. The inhibition of BET proteins by this compound has been shown to have anti-tumor effects, modulate immune cell function, and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer models, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size. In immunological models, this compound has been shown to modulate immune cell function, leading to an increase in anti-tumor immune responses and a decrease in autoimmune responses. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-cyclohexylethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Additionally, this compound is readily available and has been optimized for high yields and purity. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its potency may lead to off-target effects, which must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for the use of N-(4-bromophenyl)-N'-cyclohexylethanediamide in scientific research. One area of interest is the development of this compound-based therapeutics for cancer and immunological disorders. Additionally, this compound may be used as a tool to study the role of BET proteins in various biological processes, including epigenetic regulation and gene expression. Finally, the development of more potent and selective BET inhibitors may lead to new insights into the role of BET proteins in disease and provide new therapeutic options for patients.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-cyclohexylethanediamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is then purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research.
Propriétés
IUPAC Name |
N'-(4-bromophenyl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBOJDSUBCMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)
![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)



![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)
![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)